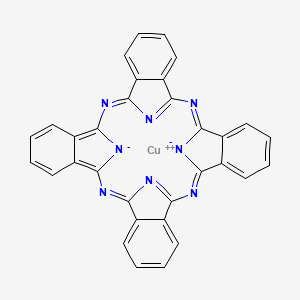

(Phthalocyaninato(2-)) copper

Description

Significance of (Phthalocyaninato(2-))copper in Contemporary Materials Science

The significance of copper phthalocyanine (B1677752) in modern materials science is multifaceted, stemming from its remarkable stability, versatility, and tunable properties. acs.orgjchemrev.com As a p-type organic semiconductor, it plays a crucial role as an electron donor in organic photovoltaic (OPV) devices, particularly in well-studied donor/acceptor systems like CuPc/C₆₀ (buckminsterfullerene), which have demonstrated photon-to-electron conversion efficiencies of around 5%. wikipedia.org The ease with which CuPc can be processed into thin films makes it an attractive candidate for a variety of electronic applications. wikipedia.org

Beyond solar cells, CuPc is integral to the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and gas sensors. acs.orgontosight.ai Its ability to interact with various gas molecules, leading to changes in its electrical conductivity, makes it a promising material for detecting harmful gases such as nitrogen dioxide (NO₂), ammonia (B1221849) (NH₃), and hydrogen sulfide (B99878) (H₂S). mdpi.com Furthermore, the potential for CuPc in quantum computing has been recognized, owing to the extended duration its electrons can maintain a state of superposition, a critical requirement for qubits. wikipedia.org

The chemical versatility of the phthalocyanine macrocycle allows for the modification of its peripheral structure, enabling the fine-tuning of its electronic and optical properties. wikipedia.org By introducing different functional groups, researchers can alter its solubility, absorption spectrum, and catalytic activity, expanding its applicability into fields like photodynamic therapy and catalysis. ontosight.aiwikipedia.org This adaptability ensures that copper phthalocyanine remains a subject of intense research and a cornerstone material for future technological advancements.

Historical Context of Phthalocyanine Research and Copper Phthalocyanine Advancements

The journey of phthalocyanine research began with serendipitous discoveries. In 1907, an intensely colored blue byproduct was observed, which was later identified as a metal-free phthalocyanine. wikipedia.org The first intentional synthesis of copper phthalocyanine occurred in 1927 by de Diesbach and von der Weid, who were attempting to produce phthalonitrile (B49051) from o-dibromobenzene and copper(I) cyanide. wikipedia.orgchimia.ch They noted the resulting blue compound's exceptional stability but did not fully characterize it. chimia.ch

A significant breakthrough came in 1928 at Scottish Dyes (later part of ICI), where workers observed the formation of iron phthalocyanine as a byproduct in the synthesis of phthalimide (B116566). wikipedia.orgchimia.ch This led to more systematic investigations, and by 1934, Sir Patrick Linstead had elucidated the chemical and structural properties of these novel macrocyclic compounds. wikipedia.org

Commercial production of copper phthalocyanine as a pigment, under trade names like Monastral Blue, commenced in the mid-1930s in Great Britain, Germany, and the USA. wikipedia.orgchimia.ch Two primary manufacturing methods gained prominence: the phthalonitrile process and the phthalic anhydride/urea process. wikipedia.org The latter, developed in Great Britain and the US, offered a more economical route. chimia.ch

Early research focused on the pigmentary properties of CuPc, leading to the identification of different polymorphic forms, such as the metastable α-form and the more stable β-form, which exhibit different shades of blue. jchemrev.comchimia.ch The development of methods to control these crystalline structures was crucial for its application as a high-performance pigment. Over the decades, the scope of phthalocyanine research has expanded dramatically from colorants to the high-tech applications seen today.

Scope and Research Questions in (Phthalocyaninato(2-))copper Studies

Current research on copper phthalocyanine is vibrant and explores a wide range of fundamental questions and potential applications. A significant area of investigation revolves around enhancing the efficiency and stability of CuPc-based organic electronic devices. Key research questions include:

How can the interface between CuPc and other materials in solar cells and OFETs be optimized to improve charge transfer and device performance?

What are the precise mechanisms of gas sensing in CuPc-based devices, and how can selectivity and sensitivity towards specific gases be improved? mdpi.com

Can the synthesis of novel CuPc derivatives with tailored electronic properties lead to breakthroughs in areas like near-infrared absorption for advanced optical applications? worldscientific.com

Another major research thrust is the exploration of CuPc in catalysis and photodynamic therapy. ontosight.aiwikipedia.org Scientists are investigating how modifications to the phthalocyanine ring can enhance its catalytic activity for various chemical transformations. wikipedia.org In the medical field, the focus is on designing CuPc-based photosensitizers that can be effectively delivered to target cells and activated by light to generate reactive oxygen species for cancer treatment. ontosight.ai

Furthermore, the self-assembly properties of CuPc and its derivatives are being explored for the bottom-up fabrication of nanostructures with unique electronic and photonic properties. edelweisspublications.com Understanding and controlling the aggregation and crystalline packing of these molecules is crucial for developing new functional materials. Researchers are also actively seeking to improve synthesis methods to produce highly pure and specific polymorphic forms of CuPc more efficiently. researchgate.net The ongoing exploration of these research questions continues to unveil the vast potential of this remarkable molecule.

| Property | Value |

| Chemical Formula | C₃₂H₁₆CuN₈ |

| Molar Mass | 576.082 g·mol⁻¹ |

| Appearance | Dark blue solid |

| IUPAC Name | (29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper(II) |

| CAS Number | 147-14-8 |

| Solubility | Practically insoluble in water (< 0.1 g/100 ml at 20 °C) |

| Density | ≈1.6 g/cm³ |

| Melting Point | Sublimes at > 500 °C under inert gases |

| Crystal Structure | Monoclinic |

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJYREBRNVKWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16CuN8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26893-93-6 | |

| Details | Compound: Copper phthalocyanine polymer | |

| Record name | Copper phthalocyanine polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26893-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

576.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147-14-8 | |

| Record name | Copper phthalocyanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PHTHALOCYANINE BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VEX9T7UT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Thin Film Engineering

Controlled Growth Techniques for (Phthalocyaninato(2-))copper Thin Films

The selection of a deposition technique is a critical factor that dictates the structural and, consequently, the functional properties of (Phthalocyaninato(2-))copper films. These techniques can be broadly classified into physical vapor deposition and solution-based methods, each offering distinct advantages and control over the film formation process.

Physical vapor deposition (PVD) encompasses a family of processes where a material is vaporized from a solid or liquid source in a vacuum environment and then condensed onto a substrate to form a thin film. These techniques are renowned for producing high-purity films with well-controlled thickness.

Thermal evaporation is a widely utilized PVD technique for the deposition of organic molecular films, including (Phthalocyaninato(2-))copper. The process involves heating the source material in a high-vacuum chamber until it sublimes or evaporates. The resulting vapor then travels in a straight line and condenses on a cooler substrate, forming a thin film. The deposition rate and film thickness can be controlled by adjusting the source temperature and deposition time.

The structural properties of thermally evaporated (Phthalocyaninato(2-))copper films are highly dependent on parameters such as the evaporation rate, substrate temperature, and annealing post-treatment. For instance, the crystalline phase of the film can be manipulated through thermal annealing, which can induce a transition from the metastable α-phase to the more stable β-phase. This phase transition is often accompanied by an increase in grain size and improved crystallinity. Studies have shown that annealing can enhance the structural quality of the films, which is crucial for applications like organic field-effect transistors. nih.gov

| Parameter | Effect on Film Properties |

| Substrate Temperature | Influences molecular mobility and film morphology. Higher temperatures can promote the growth of larger grains and the formation of the more stable β-phase. |

| Deposition Rate | Affects the nucleation and growth kinetics. Slower deposition rates can lead to more ordered films with better crystallinity. |

| Annealing Temperature | Can induce phase transitions (e.g., α to β), increase grain size, and reduce structural defects. Optimal annealing temperatures are sought to maximize film quality. nih.gov |

| Vacuum Pressure | A high vacuum is necessary to prevent contamination and ensure a long mean free path for the evaporated molecules, leading to uniform deposition. nih.gov |

Pulsed laser deposition (PLD) is another powerful PVD technique that offers several advantages for the growth of complex materials. In PLD, a high-power pulsed laser beam is focused onto a target of the material to be deposited. The intense laser energy ablates the target material, creating a plasma plume that expands and deposits onto a substrate. This technique allows for stoichiometric transfer of material from the target to the film and provides control over the kinetic energy of the deposited species.

For (Phthalocyaninato(2-))copper, PLD can produce films with enhanced crystallinity and specific surface morphologies. mdpi.com The optimization of PLD parameters is crucial for achieving desired film properties. Key parameters include laser fluence, repetition rate, background gas pressure, and substrate temperature. The high kinetic energy of the species in the plasma plume can influence the film's adhesion, density, and crystalline structure. As with thermal evaporation, post-deposition annealing can be employed to further improve the film's structural properties. nih.gov

| Parameter | Effect on Film Properties |

| Laser Fluence | Determines the ablation rate and the kinetic energy of the ejected species. Higher fluence can lead to denser films but may also cause fragmentation of the organic molecules. |

| Repetition Rate | Influences the growth rate and can affect the surface morphology of the film. |

| Background Gas Pressure | Can be used to control the kinetic energy of the ablated species through collisions, affecting film density and stress. |

| Substrate Temperature | Plays a significant role in the crystallinity and orientation of the deposited film, similar to its role in thermal evaporation. nih.gov |

Neutral beam deposition represents a more refined approach to thin film synthesis, where a beam of energetic neutral atoms or molecules is directed at the substrate. A specific implementation of this is Supersonic Molecular Beam Deposition (SuMBD), a kinetically activated growth technique that allows for precise control over the kinetic energy of the molecular species. acs.org This method is particularly advantageous for organic materials like (Phthalocyaninato(2-))copper as it can minimize surface damage that might be caused by charged ions in other plasma-based techniques.

In SuMBD, a gaseous mixture containing the molecule of interest is expanded through a nozzle into a vacuum, creating a supersonic beam of molecules with a narrow velocity distribution and, consequently, a well-defined kinetic energy. acs.org This controlled kinetic energy can be tuned to activate surface processes and promote the formation of strong bonds at the film-substrate interface, which is not always achievable with thermal equilibrium methods. acs.org Research on the SuMBD of (Phthalocyaninato(2-))copper on nanostructured titanium dioxide surfaces has demonstrated that high kinetic energy regimes can lead to the formation of stronger interfacial bonds, which is beneficial for creating innovative hybrid nanomaterials. acs.org

| Parameter | Effect on Film Properties |

| Kinetic Energy of the Beam | A critical parameter that can be finely tuned. Higher kinetic energies can enhance surface mobility, promote chemical bonding at the interface, and influence the crystalline phase of the film. acs.org |

| Seeded Beam Composition | The use of a carrier gas (e.g., helium, argon) in the supersonic expansion allows for the control of the final kinetic energy of the (Phthalocyaninato(2-))copper molecules. |

| Substrate Temperature | As with other deposition techniques, the substrate temperature influences the nucleation and growth of the film. |

| Growth Rate | Controlled by the flux of the molecular beam, which can be adjusted by varying the source pressure and nozzle size. acs.org |

Solution processing methods offer a cost-effective and scalable alternative to vacuum-based techniques for the fabrication of (Phthalocyaninato(2-))copper thin films. These methods involve dissolving the compound in a suitable solvent and then applying the solution to a substrate, followed by solvent evaporation.

Spin coating and drop casting are two of the most common laboratory-scale solution processing techniques.

Spin coating involves depositing a small amount of the (Phthalocyaninato(2-))copper solution onto the center of a substrate, which is then rotated at high speed. The centrifugal force spreads the solution evenly across the substrate, and the solvent evaporates rapidly, leaving behind a thin film. This method is known for producing uniform films over large areas. researchgate.net The final film thickness is determined by the solution concentration, viscosity, and the spin speed.

Drop casting is a simpler technique where a droplet of the solution is dispensed onto the substrate and left to dry slowly. researchgate.net The evaporation of the solvent leads to the formation of the film. However, this method can often result in non-uniform films due to the "coffee ring" effect, where the solute is concentrated at the edge of the dried droplet. researchgate.net

The morphology of solution-processed (Phthalocyaninato(2-))copper films is highly dependent on the solvent, solution concentration, and the deposition method itself. For instance, studies using trifluoroacetic acid as a solvent have shown that the films consist of molecular nanoribbons. The arrangement and connectivity of these nanoribbons can be controlled by varying the solution concentration and the deposition technique (e.g., drop casting, spin coating, dip coating). acs.org

| Deposition Method | Key Parameters | Resulting Film Morphology |

| Spin Coating | Spin speed, acceleration, solution concentration, solvent volatility. | Generally uniform films. Can produce multi-layer formations of nanoribbons. Higher rotational forces can lead to rougher film surfaces due to faster solvent evaporation. researchgate.net |

| Drop Casting | Solution concentration, solvent evaporation rate, substrate surface energy. | Often results in non-uniform films with thicker edges (coffee ring effect). Nucleation typically begins at the edge of the droplet. researchgate.net |

Research has shown that for (Phthalocyaninato(2-))copper dissolved in trifluoroacetic acid, spin coating can produce a multi-layer formation of nanoribbons. researchgate.net The added rotational force in spin coating increases the rate of solvent evaporation, which can result in a rougher film surface compared to drop casting. researchgate.net

Electrochemical Deposition Techniques

The assembly and structure of (Phthalocyaninato(2-))copper films on conductive surfaces can be controlled through electrochemical methods. Applying an electrical potential to a substrate in the presence of CuPc can induce specific molecular arrangements and even chemical transformations.

One form of electro-induced assembly involves the reconstruction of CuPc molecules at an electrode surface. During electrochemical CO2 reduction, it has been observed that an applied negative potential can cause the demetalation of CuPc, releasing copper atoms. acs.org These atoms then agglomerate on the substrate to form copper clusters and, eventually, nanoparticles. acs.org This process represents a potential-driven assembly of a new nanostructured surface derived from the initial CuPc molecules.

Furthermore, the electropolymerization of functionalized CuPc derivatives is a direct method for forming thin films on an electrode. mdpi.comresearchgate.net In this technique, a potential is applied to a solution containing the CuPc monomer, initiating a polymerization reaction that deposits a polymer film onto the electrode surface. researchgate.net For example, CuPc molecules substituted with morpholine (B109124) groups can undergo cationic electropolymerization during oxidation, coating the working electrode. researchgate.net This method allows for the creation of robust, electroactive films with potential applications in electrochromic devices. researchgate.net The structure of these electro-deposited films can also be influenced by the presence of other molecules, which can act as templates. For instance, water-soluble anionic CuPc can template the electropolymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT), leading to the formation of a composite film with a higher phthalocyanine (B1677752) content than similar composites made with zinc phthalocyanine. mdpi.com

The synthesis of (Phthalocyaninato(2-))copper nanoparticles can be achieved through various methods, including microwave-assisted synthesis and electrochemical approaches. Microwave-assisted synthesis utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, which can lead to shorter reaction times and improved product yields compared to conventional heating methods. researchgate.net This technique has been successfully employed to synthesize CuPc blue pigment from precursors like phthalic anhydride, urea, and a copper salt, with the maximum yield achieved in minutes under medium microwave power (400-500 W). researchgate.net

Electrochemical methods, as discussed previously, can be used to generate copper nanoparticles from CuPc through a demetalation process under an applied potential. acs.org However, the literature does not currently provide a specific, established methodology that combines both microwave assistance and electrochemical processes for the direct synthesis of (Phthalocyaninato(2-))copper nanoparticles. While both techniques are powerful in their own right for materials synthesis, their synergistic application for this specific purpose remains an area for future research.

Substrate Effects on Thin Film Formation and Molecular Orientation

The nature of the substrate plays a crucial role in determining the crystalline phase, morphology, and molecular orientation of (Phthalocyaninato(2-))copper thin films. rsc.orgresearchgate.netnih.gov The substrate's surface properties and temperature during deposition are key factors that direct the assembly of CuPc molecules. rsc.orgresearchgate.net

The chemical composition and structure of the substrate can template the growth of the CuPc film. For instance, depositing CuPc onto a thin layer of copper(I) iodide (CuI) can induce a significant change in the molecular orientation of the CuPc molecules compared to those deposited on other surfaces. nih.gov This templating effect is attributed to the specific interactions between the CuPc molecules and the CuI surface. nih.gov The orientation of molecules is critical as it influences the electronic properties at interfaces, which is vital for device performance. nih.gov

The crystallinity of the film is also heavily influenced by the substrate. Studies on chloro-substituted CuPc (CuPcClx) deposited on glass substrates have shown that the degree of substitution affects the film structure. researchgate.net At a substrate temperature of 50 °C, tetragonally-substituted CuPc (CuPcCl4) forms polycrystalline films with a preferred orientation, where the (100) crystallographic plane is parallel to the substrate surface. researchgate.net However, introducing more chlorine substituents leads to the formation of amorphous films under the same conditions. researchgate.net

Substrate temperature is one of the most significant parameters. Increasing the substrate temperature generally leads to an increase in the average crystallite size of the film. rsc.org For CuPc, a structural phase transition from the α-phase to the more thermodynamically stable β-phase is observed as the substrate temperature is increased from room temperature to 300 °C. rsc.org At elevated substrate temperatures (e.g., 200 °C), even the more heavily chlorinated CuPc derivatives, which are amorphous at lower temperatures, tend to form polycrystalline, albeit disordered, films. researchgate.net

Table 3: Effect of Substrate and Deposition Temperature on the Structure of Copper Phthalocyanine Thin Films

| Compound | Substrate | Substrate Temperature (°C) | Resulting Film Structure | Molecular Orientation/Crystallographic Plane |

| CuPc | - | Room Temp to 300 | α-phase to β-phase transition | - |

| CuPcCl₄ | Glass | 50 | Polycrystalline | (100) plane parallel to substrate |

| CuPcCl₈ | Glass | 50 | Amorphous | - |

| CuPcCl₁₆ | Glass | 50 | Amorphous | - |

| CuPcCl₄ | Glass | 200 | Polycrystalline, disordered | - |

| CuPcCl₈ | Glass | 200 | Polycrystalline, disordered | - |

| CuPcCl₁₆ | Glass | 200 | Polycrystalline, disordered | - |

Influence of Deposition Parameters on Film Microstructure

The microstructure of (Phthalocyaninato(2-))copper thin films is highly sensitive to the parameters used during the deposition process, whether it be a vacuum-based or solution-based method. rsc.orgrsc.orgmdpi.com Fine-tuning these parameters allows for the control of film characteristics such as crystallinity, grain size, and surface roughness.

In vacuum deposition techniques like thermal evaporation, key parameters include substrate temperature, deposition rate, and chamber pressure. researchgate.netmdpi.com As previously noted, the substrate temperature has a profound impact, with higher temperatures generally promoting the growth of larger crystallites and potentially inducing phase transitions. rsc.org The deposition rate also affects the film's microstructure. researchgate.net Molecules arriving at the substrate surface require time to diffuse and find energetically favorable sites to form an ordered structure. researchgate.net A high deposition rate can lead to a less ordered, more amorphous film, while a lower rate allows for better crystallization.

For solution-based methods, parameters such as solution concentration and the number of deposition cycles are critical. nycu.edu.tw In spray coating, for example, increasing the number of deposition cycles from one to five, with a 30-second interval between cycles, significantly alters the surface morphology, leading to the formation of larger, more complex structures from an initial layer of nanoribbons. nycu.edu.tw

In pulsed laser deposition (PLD), the number of laser shots is a key parameter influencing the film's properties. An increase in the number of laser shots from 150 to 400 for a CuPc film resulted in an increase in the average particle diameter from 72.58 nm to 85.19 nm and an increase in surface roughness. mdpi.com

Table 4: Impact of Deposition Parameters on CuPc Thin Film Properties (Pulsed Laser Deposition)

| Deposition Parameter | Value | Average Particle Diameter (nm) | Surface Roughness Average (nm) | Root Mean Square Roughness (nm) |

| Number of Laser Shots | 150 | 72.58 | 0.55 | 0.64 |

| Number of Laser Shots | 400 | 85.19 | 1.48 | 1.74 |

Even subtle variations in deposition conditions can lead to significantly different film morphologies due to the anisotropic nature of the CuPc molecule and the weak van der Waals forces that govern its crystallization. rsc.org Therefore, precise control over all deposition parameters is essential for fabricating films with reproducible and desired microstructures for specific applications.

Electronic Structure and Computational Studies of Phthalocyaninato 2 Copper

Experimental Probing of Electronic Energy Levels

Experimental techniques provide direct measurements of the electronic energy levels in CuPc. Spectroscopic methods such as X-ray Photoemission Spectroscopy (XPS), Ultraviolet Photoelectron Spectroscopy (UPS), and X-ray Absorption Near-Edge Structure (XANES) are powerful tools for probing both occupied and unoccupied molecular orbitals.

XPS is a surface-sensitive technique used to investigate the elemental composition and the chemical and electronic state of atoms within a material. diva-portal.org In the study of CuPc, XPS provides detailed information about the core-level electrons. nih.govosti.gov

Gas-phase experiments on CuPc have been compared with theoretical calculations to understand its electronic structure. nih.govosti.gov The C 1s core level spectra have revealed three distinct peaks, which identify the carbon atoms of the benzene (B151609) ring, the carbon atoms bonded to nitrogen (pyrrole ring), and a shake-up satellite feature. researchgate.net Despite being formally non-equivalent, the carbon atoms within the benzene rings experience a similar electronic environment. nih.govosti.gov

XPS analysis of the Cu 2p core level is challenging but informative. The presence of shake-up satellite peaks accompanying the main Cu 2p peaks is characteristic of the Cu(II) oxidation state (a d⁹ configuration). researchgate.netsurfacesciencewestern.com Studies on thin films of CuPc and its fluorinated derivatives show that the introduction of electron-acceptor substituents into the benzene rings primarily affects the atoms of those rings, with an insignificant effect on the charge state of the nitrogen atoms in the inner pyrrole (B145914) ring. researchgate.net

Table 1: XPS Core Level Data for (Phthalocyaninato(2-))copper

| Core Level | Feature | Observations |

| C 1s | Multiple Peaks | Distinct peaks for benzene ring carbons and pyrrole carbons. researchgate.net |

| N 1s | Single Region | Often used as a reference for charge correction in spectra. researchgate.net |

| Cu 2p | Main Peaks & Satellites | Presence of shake-up satellites confirms the Cu²⁺ state. researchgate.net |

UPS is utilized to probe the valence electronic structure by measuring the kinetic energy of photoelectrons emitted by ultraviolet radiation. This technique allows for the detailed analysis of the outer molecular orbitals. nih.govosti.gov

High-resolution UPS measurements of CuPc have successfully disentangled several of the outer molecular orbitals. nih.govosti.govamanote.com A detailed investigation of the two highest occupied molecular orbitals (HOMO) revealed their distinct symmetries and localizations. The analysis identified the HOMO as having a(1u) symmetry and the singly occupied molecular orbital (SOMO) as having b(1g) symmetry. nih.govosti.gov The high energy resolution of UPS even allowed for the observation of an extra feature assigned to vibrational stretching in the pyrrole rings. nih.govosti.gov

This vibrational feature, combined with DFT calculations, suggests that the a(1u) orbital (the HOMO) is doubly occupied and primarily localized on the carbon atoms of the pyrrole rings. nih.govosti.gov In contrast, the singly occupied b(1g) orbital is mainly localized on the central copper atom. nih.govosti.gov

XANES, also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), provides information about the unoccupied electronic states by exciting a core electron to an empty orbital. The resulting absorption spectrum reveals the partial density of unoccupied states and their symmetries. nih.govosti.gov

Studies at the carbon K-edge of CuPc have been interpreted by comparing experimental spectra with theoretical calculations. nih.govosti.gov The absorption spectra are understood as contributions from the chemically different carbon atoms—those in the inner ring bonded to nitrogen and those in the outer benzene rings. nih.govosti.gov The features in the spectra also relate to the different electronic distributions of the lowest unoccupied molecular orbital (LUMO) and the LUMO+1. nih.govosti.gov Specifically, the degenerate LUMO is found to be mostly localized on the inner pyrrole ring. nih.govosti.gov

Theoretical investigations using DFT to model the XANES spectra at the C and N K-edges show that the spectral features of the nitrogen atoms directly bonded to the central copper atom are sensitive to the metal center. researchgate.net In contrast, minor variations are observed in the C 1s spectral profiles, indicating that the peripheral atomic sites are less perturbed by the central atom. researchgate.net

Theoretical Frameworks for Electronic Structure Elucidation

Computational chemistry provides the theoretical foundation to interpret experimental data and predict the electronic properties of molecules like CuPc. Various theoretical frameworks, from Density Functional Theory to Self-Consistent Field methods, are employed.

DFT has become a primary tool for investigating the electronic structure of CuPc. fzu.czmdpi.com However, the accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. elsevierpure.comdntb.gov.ua

Standard DFT approximations, such as the Local-Density Approximation (LDA) or Generalized-Gradient Approximations (GGA), have been shown to fail qualitatively for CuPc. fzu.czelsevierpure.comdntb.gov.uadtu.dk These failures are primarily attributed to self-interaction errors, which lead to an incorrect underbinding of localized orbitals, particularly the d-orbitals of the copper atom. elsevierpure.comdntb.gov.uaarxiv.org This can result in a distorted and incorrect ordering of the molecular orbitals. fzu.czdtu.dk

Functionals that include a portion of exact (Fock) exchange, known as hybrid functionals, perform significantly better. fzu.cz The B3LYP functional is a common choice for calculations on isolated organic molecules. fzu.cz However, for studying interfaces between CuPc and metals, it may not be ideal as it performs poorly for metallic systems. fzu.cz A systematic study comparing various functionals with experimental photoemission data concluded that the Heyd-Scuseria-Ernzerhof (HSE) screened hybrid functional offers a suitable compromise, providing a more accurate description of the electronic structure for both the molecule and potential interfaces. elsevierpure.comdntb.gov.uaarxiv.org

Table 2: Comparison of DFT Functional Performance for (Phthalocyaninato(2-))copper

| Functional Type | Examples | Performance for CuPc | Reason |

| (Semi)local | LDA, GGA | Poor/Qualitatively incorrect elsevierpure.comdntb.gov.ua | Self-interaction errors lead to underbinding of localized orbitals. elsevierpure.comarxiv.org |

| Hybrid | B3LYP | Good for isolated molecule fzu.cz | Inclusion of exact exchange corrects orbital ordering. fzu.cz |

| Screened Hybrid | HSE | Good compromise elsevierpure.comdntb.gov.ua | Suitable for both molecule and interface studies. elsevierpure.comarxiv.org |

To complement experimental findings and DFT results, other theoretical methods have been applied. Ab initio calculations based on the Self-Consistent Field (SCF) method and static-exchange calculations have been performed and compared with XPS and XANES experimental data for gas-phase CuPc. nih.govosti.gov

These theoretical approaches provide an alternative framework for calculating the electronic structure and spectroscopic properties. The comparison between the results from these methods and the experimental spectra from XPS and XANES helps to validate the interpretation of spectral features. nih.govosti.gov For instance, these calculations support the assignment of features in the carbon K-edge absorption spectra to transitions involving the chemically distinct carbon atoms and the specific localizations of the LUMO and LUMO+1 orbitals. nih.govosti.gov This multi-faceted approach, combining different experimental techniques with various theoretical models, provides a more robust and comprehensive understanding of the complex electronic structure of (Phthalocyaninato(2-))copper.

Interfacial Electronic Structure and Energy Level Alignment

The electronic structure at the interface between (Phthalocyaninato(2-))copper and other materials, such as metals or semiconductors, governs the performance of organic electronic devices. This interfacial region is characterized by phenomena like band alignment, surface dipole formation, and charge transfer, which deviate significantly from simple models.

An electric dipole layer commonly forms at the interface between CuPc and other materials, significantly influencing the energy level alignment. arxiv.org The origin of this dipole can vary depending on the interfacing material. At the CuPc/C60 interface, the dipole is attributed primarily to charge re-organization rather than a direct charge transfer between the molecules. researchgate.net In contrast, when CuPc is adsorbed on a Ag(100) metal surface, a charge transfer of approximately one electron occurs from the substrate to the molecule, which is then added to the ligand orbitals. aps.org This charge transfer can induce a rearrangement of the charge density on the molecule's macrocycle plane, contributing to the interface dipole. researchgate.net The formation of this dipole plays a crucial role in determining the electronic energy alignment in donor/acceptor interfaces, which is fundamental to the operation of organic photovoltaic devices. arxiv.org

Theoretical modeling, particularly using density functional theory (DFT), is essential for understanding the complex electronic states and potential barriers at CuPc interfaces. arxiv.org When CuPc interacts strongly with a metal surface, such as copper, hybridization can occur between the molecular orbitals and the metal's electronic bands. kyoto-u.ac.jp For example, the LUMO level of CuPc can hybridize with the copper d-band, causing the LUMO to be repelled to a higher energy level. kyoto-u.ac.jp This interaction leads to the formation of interface states. The potential barrier at the interface is directly affected by the surface dipole. This dipole can be calculated based on the shift in the vacuum level between the materials in contact, providing a quantitative measure of the potential step at the junction. researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The frontier molecular orbitals, HOMO and LUMO, are central to the electronic and optical properties of (Phthalocyaninato(2-))copper. Computational studies using optimally-tuned range-separated hybrid functionals have characterized the nature of these orbitals. chemrxiv.org

The HOMO is consistently found to be of a1u symmetry and is primarily a delocalized π orbital from the phthalocyanine (B1677752) ring, with negligible contribution from the copper d-orbitals. aps.orgchemrxiv.org The LUMO is a doubly degenerate orbital of eg symmetry, which also has π-character but includes participation from the copper (dxz, dyz) d-orbitals. aps.orgchemrxiv.org The energy and spatial distribution of the HOMO and LUMO can be probed experimentally using techniques like photoelectron spectroscopy, where shake-up satellites associated with carbon and nitrogen peaks provide insight into these orbitals. tu-chemnitz.deiaea.org

The interaction with a substrate can significantly perturb these orbitals. When adsorbed on a Cu(100) surface, the LUMO (eg) is shifted down to the Fermi level, indicating it becomes a partially filled state. kyoto-u.ac.jp This demonstrates that the interface environment can fundamentally alter the electronic character of the molecule. kyoto-u.ac.jp

Interactive Data Table: HOMO and LUMO Properties of (Phthalocyaninato(2-))copper

| Molecular Orbital | Symmetry | Primary Character | Central Metal (Cu) d-Orbital Contribution |

| HOMO | a1u | Phthalocyanine ring π-orbital | Negligible aps.orgchemrxiv.org |

| LUMO | eg | Phthalocyanine ring π-orbital | Significant (dxz, dyz) character aps.orgchemrxiv.org |

Polymorphism, Crystallography, and Molecular Organization

Influence of Crystal Structure on Material Properties

Polymorphism-Dependent Electronic and Photophysical Properties

The electronic and photophysical properties of (Phthalocyaninato(2-))copper are strongly dependent on its polymorphic form, as the molecular packing influences the degree of intermolecular electronic coupling. This coupling leads to phenomena such as excitonic splitting of the Q-band absorption spectrum. rsc.org

In the α-polymorph, the closer face-to-face π-stacking arrangement results in stronger intermolecular coupling. rsc.org This is reflected in its absorption spectrum, where the higher-energy (blue-shifted) peak of the split Q-band is predominant. rsc.org The increased π-electron overlap in the α-phase is also associated with higher conductivity compared to the β-phase. nih.gov Conversely, the β-polymorph typically exhibits a more slip-stacked arrangement, leading to a red-shift in the absorption spectrum. rsc.org

The differences extend to the fundamental electronic energy levels. The single-particle band gap (Egsp), which represents the energy required to create a free electron and hole, is also dependent on the crystal structure and packing density. Studies using scanning tunneling microscopy have shown that crystalline phases of (Phthalocyaninato(2-))copper, often obtained through thermal annealing, exhibit lower single-particle band gaps compared to less ordered, unannealed samples. ibm.com This is attributed to intermolecular interactions that create "in-gap" states, which are crucial for charge injection and transport. In the solid state, both α- and β-morphologies exhibit a mixing of intramolecular Frenkel excitons and intermolecular charge-transfer (CT) states. rsc.org This mixing is influenced differently by the specific morphology of the polymorph. rsc.org For instance, α-CuPc demonstrates a unique symmetry-breaking charge transfer that is dependent on the excitation wavelength, a mechanism not observed in the β-phase. rsc.org

| Property | α-Polymorph | β-Polymorph | Reference |

|---|---|---|---|

| Thermodynamic Stability | Metastable | Stable | nih.gov |

| Molecular Packing | More face-to-face π-stacking, herringbone structure | Slip-stacked, herringbone structure | nih.govrsc.org |

| Q-Band Absorption | Predominantly blue-shifted peak (e.g., ~625 nm) | Predominantly red-shifted peak (e.g., ~690 nm) | rsc.org |

| Conductivity | Higher due to increased π-electron overlap | Lower | nih.gov |

| Unique Photophysics | Exhibits symmetry-breaking charge transfer | Does not exhibit symmetry-breaking charge transfer | rsc.org |

Impact on Charge Carrier Injection and Transport

The polymorphism of (Phthalocyaninato(2-))copper directly influences the efficiency of charge carrier injection and transport, which are fundamental processes for the operation of organic electronic devices. The arrangement of molecules determines the overlap of π-orbitals between adjacent molecules, creating pathways for charge carriers (holes and electrons) to move through the material.

The charge carrier mobility, a measure of how quickly a charge can move through the material under an electric field, is highly anisotropic and dependent on the crystal structure. The greater π-orbital overlap in certain crystallographic directions facilitates more efficient charge transport. aps.org The mixing of the central copper atom's orbital with the phthalocyanine (B1677752) macrocycle's π-system provides an out-of-plane interaction with nitrogen atoms of adjacent molecules, which is crucial for facilitating charge transport. aps.org

| Parameter | Observation | Underlying Reason | Reference |

|---|---|---|---|

| Charge Carrier Mobility | Higher in well-ordered crystalline phases. | Greater π-orbital overlap between molecules creates efficient transport pathways. | aps.org |

| Charge Injection | Affected by crystallite orientation at the electrode interface. | Anisotropic electrical properties of the crystals dictate injection efficiency. | researchgate.net |

| Transport Mechanism | Can be limited by trapping at grain boundaries in polycrystalline films. | Disorder and defects at the interfaces between crystallites act as charge traps. | rsc.orgscispace.com |

| Band Gap (Single-Particle) | Lower values found for crystalline phases. | Intermolecular interactions give rise to "in-gap" states that facilitate charge injection. | ibm.com |

Mechanisms of Polymorphic Transformation in Thin Films

The metastable α-phase of (Phthalocyaninato(2-))copper can be transformed into the more stable β-phase in thin films through post-deposition treatments. nih.gov Understanding and controlling this transformation is key to tuning the film's properties for specific applications. The primary mechanisms driving this polymorphic transition are thermal annealing and solvent vapor annealing.

Thermal Annealing: Heating a thin film of α-phase (Phthalocyaninato(2-))copper provides the necessary thermal energy for the molecules to reorganize into the thermodynamically more stable β-phase. This solid-state transition typically occurs at temperatures between 200–300 °C. nih.govresearchgate.net The process can lead to the formation of well-separated, oriented ribbon-like microcrystals of the β-phase, improving the film's crystallinity. researchgate.net The substrate temperature during the initial deposition also plays a crucial role in determining the as-deposited phase and its subsequent transformation. iaea.orgmetu.edu.tr Higher substrate temperatures can promote the growth of more ordered films and may facilitate the direct formation of the β-phase or a mixture of phases. nih.govmetu.edu.tr

Solvent Vapor Annealing (SVA): Exposing a thin film to the vapor of an organic solvent is another effective method to induce polymorphic transformation at or near room temperature. iaea.orgias.ac.inscispace.com The solvent molecules are absorbed into the film, primarily interacting with the surface, which increases molecular mobility and allows for rearrangement into a more stable crystalline structure. rsc.org This process can induce a transition from the α- to the β-phase. nih.gov The effectiveness of the transformation and the resulting film morphology—such as the formation of nanorods or larger crystalline grains—depend on the specific solvent used and the duration of the exposure. iaea.orgias.ac.in SVA can lead to high crystallinity with larger grain sizes and fewer grain boundaries, which is beneficial for the performance of devices like organic field-effect transistors. iaea.orgscispace.com

| Method | Mechanism | Typical Conditions | Effect on Film | Reference |

|---|---|---|---|---|

| Thermal Annealing | Provides thermal energy for molecular rearrangement to the thermodynamically stable β-phase. | Heating at 200-300 °C. | Increases crystallinity; can form oriented microcrystals. | nih.govresearchgate.net |

| Solvent Vapor Annealing (SVA) | Solvent vapor plasticizes the film, increasing molecular mobility and allowing reorganization. | Exposure to vapors of organic solvents (e.g., petroleum ether, acetone, benzene) at room temperature. | Increases grain size, reduces grain boundaries, improves molecular orientation. | iaea.orgias.ac.inscispace.com |

| Substrate Temperature Control (During Deposition) | Influences the initial nucleation and growth, affecting the as-deposited polymorph. | Elevated substrate temperatures (e.g., 100-250 °C). | Promotes growth of more ordered crystalline structures, can lead to vertical rod formation. | nih.goviaea.orgmetu.edu.tr |

Charge Transport and Photophysical Phenomena in Phthalocyaninato 2 Copper Systems

Charge Transport Mechanisms

Charge transport in organic semiconductors like CuPc is a complex process influenced by temperature, electric field, and the material's morphology. Several models have been employed to describe the movement of charge carriers through CuPc thin films and single crystals.

The dominant charge transport mechanism in CuPc can transition between thermally activated (hopping) transport and tunneling, depending on the temperature and the applied electric field.

At relatively high temperatures and low electric fields, charge transport is primarily a thermally activated process. In this regime, charge carriers (holes or electrons) are localized on individual CuPc molecules and move by "hopping" between adjacent molecules. This process requires thermal energy to overcome the potential barrier between localized states. The mobility of charge carriers in this regime typically shows a positive temperature dependence, increasing as the temperature rises and provides the necessary energy for hopping.

Conversely, at low temperatures, the thermal energy is insufficient to promote hopping. Under these conditions, and particularly at high electric fields, quantum mechanical tunneling becomes the dominant transport mechanism. In the tunneling regime, charge carriers can directly pass through the potential barriers between molecules. This process is largely independent of temperature. The transition from a thermally activated regime to a tunneling regime is a key characteristic of charge transport in many organic semiconductors, including CuPc.

When the injection of charge carriers from the electrodes into the CuPc layer is efficient (i.e., Ohmic contact), the current can become limited by the build-up of charge within the material itself. This is known as Space Charge Limited Current (SCLC). fluxim.comaps.org The SCLC regime is often observed in CuPc devices and provides valuable information about the charge carrier mobility and the density and distribution of trap states. fluxim.comaps.org

In trap-free CuPc, the SCLC is described by the Mott-Gurney law, where the current density is proportional to the square of the applied voltage. fluxim.com However, in the presence of traps, the current-voltage characteristics deviate from this simple relationship. The traps must be filled before a significant increase in current can be observed, leading to a trap-filled limited (TFL) regime. The voltage at which the transition from the trap-limited to the trap-free SCLC regime occurs can be used to estimate the total trap density.

| Transport Mechanism | Description | Key Characteristics |

| Thermally Activated (Hopping) | Charge carriers move between localized states with the assistance of thermal energy. | Dominant at higher temperatures; mobility increases with temperature. |

| Tunneling | Charge carriers pass through potential barriers between molecules via quantum mechanical tunneling. | Dominant at lower temperatures and high electric fields; largely temperature-independent. |

| Poole-Frenkel Emission | Field-assisted thermal de-trapping of charge carriers from localized trap states. | Current increases with the square root of the electric field. |

| Space Charge Limited Current (SCLC) | Current is limited by the build-up of injected charge carriers within the material. | In trap-free materials, current is proportional to the square of the voltage. |

Resonant tunneling is a quantum mechanical phenomenon where the transmission of electrons through a double-barrier heterostructure is significantly enhanced at specific resonant energies. wikipedia.orgfz-juelich.de While more commonly associated with inorganic semiconductor heterostructures, resonant tunneling phenomena can also be observed in organic electronic devices incorporating quantum wells or nanoparticles. wikipedia.orgfz-juelich.deaip.org In the context of CuPc, creating structures with well-defined potential barriers and wells could, in principle, lead to resonant tunneling behavior, offering possibilities for novel device functionalities such as negative differential resistance. wikipedia.orgaip.org

Field emission, also known as Fowler-Nordheim tunneling, is the process whereby electrons tunnel through a potential barrier in the presence of a high electric field. stanford.edu This mechanism is particularly relevant at the interface between a metal electrode and the CuPc layer, especially in the case of a Schottky barrier. When a high electric field is applied, the potential barrier at the interface becomes thinner, increasing the probability of electrons tunneling from the metal into the conduction band of the CuPc. Field emission can be a significant charge injection mechanism at high applied biases.

The efficiency of charge transport in CuPc is critically dependent on the degree of intermolecular interaction, which is dictated by the molecular packing in the solid state. acs.org The overlap of π-orbitals between adjacent CuPc molecules determines the electronic coupling and, consequently, the ease with which charge carriers can move between molecules. acs.org Different polymorphic forms of CuPc (e.g., α- and β-phases) exhibit distinct molecular arrangements, leading to variations in their charge transport properties. nih.gov

"In-gap" states, often referred to as trap states, are localized electronic states within the energy gap of the semiconductor. In CuPc, these states can arise from structural defects, impurities, or grain boundaries in polycrystalline films. rsc.orgrsc.org These in-gap states have a profound impact on charge transport by trapping charge carriers and immobilizing them for a period of time. rsc.orgrsc.org This trapping and subsequent de-trapping process, often described by the multiple trapping and release (MTR) model, can significantly reduce the effective charge carrier mobility. rsc.orgrsc.org The density and energetic distribution of these in-gap states are crucial parameters that influence the performance of CuPc-based devices. rsc.org

Charge Carrier Injection and Reorganization Energy

The alignment of the electrode's work function with the frontier molecular orbitals (HOMO and LUMO) of CuPc determines whether the contact is Ohmic or Schottky. byu.edulibretexts.org

An Ohmic contact is formed when there is a negligible energy barrier for charge injection. libretexts.org This allows for a free flow of charge carriers across the interface, and the current is then primarily limited by the bulk properties of the CuPc layer (i.e., SCLC). libretexts.org To achieve an Ohmic contact for hole injection into CuPc, a metal with a high work function, comparable to the HOMO level of CuPc, is typically required. jos.ac.cn

A Schottky contact , on the other hand, is characterized by the presence of a significant energy barrier at the interface, known as a Schottky barrier. byu.edu This barrier impedes the injection of charge carriers, and the current becomes injection-limited. byu.edu The current-voltage characteristics of a Schottky contact are typically asymmetric and rectifying. The height of the Schottky barrier is a critical parameter that governs the injection efficiency. For hole injection into CuPc, a metal with a low work function will form a large Schottky barrier.

| Contact Type | Description | Injection Characteristic |

| Ohmic | Negligible energy barrier for charge injection. | Efficient injection; current is bulk-limited (e.g., SCLC). |

| Schottky | Significant energy barrier (Schottky barrier) at the interface. | Inefficient injection; current is injection-limited and rectifying. |

The reorganization energy is a crucial parameter that influences the rate of charge transfer between molecules in the hopping transport regime. It represents the energy required to distort the geometry of a molecule and its surrounding environment when it changes its charge state (e.g., from neutral to ionized). A lower reorganization energy generally leads to a higher charge transfer rate and, consequently, higher charge carrier mobility. For CuPc, theoretical calculations and experimental studies on related fluorinated derivatives have provided insights into the reorganization energy, highlighting the importance of specific vibrational modes in the charge transfer process. rsc.orgrsc.org Minimizing the reorganization energy through molecular design is a key strategy for developing high-mobility organic semiconductors.

Exciton (B1674681) Dynamics and Energy Transfer

Upon photoexcitation, typically within the Q-band absorption region, singlet excitons (S1) are formed in CuPc systems. acs.org These excitons are quasi-particles consisting of a bound electron-hole pair. The fate of these excitons is governed by a competition between several dynamic processes, including radiative decay (fluorescence), non-radiative decay, intersystem crossing to a triplet state, dissociation into free charge carriers, and diffusion through the material. acs.org

Exciton dissociation is a critical step for photovoltaic applications and primarily occurs at interfaces between donor and acceptor materials, such as a CuPc/C60 heterojunction. acs.org At such an interface, the initial exciton population can undergo charge separation, with electron transfer to the acceptor material (C60) competing with bulk processes like relaxation and intersystem crossing. acs.org The rate of exciton dissociation can be energy-dependent, decreasing significantly for excitons with energies below that of the interfacial charge-transfer state. acs.org

Once formed, excitons are not stationary. They can migrate or diffuse through the molecular lattice. In crystalline CuPc, particularly in nanowire structures, exciton diffusion is observed to be a one-dimensional, diffusion-limited process. ornl.govacs.org This directional movement is presumed to occur along the molecular π-stacking direction, which is a consequence of stronger electronic coupling along these stacks compared to the inter-stack interactions. acs.org This efficient, directional diffusion allows excitons to travel longer distances during their lifetime, increasing the probability of reaching a dissociating interface in a photovoltaic device. acs.org

At high photoexcitation intensities, when the density of excitons becomes large, their interactions can lead to non-radiative decay through a process known as exciton-exciton annihilation (EEA). This phenomenon is a significant nonlinear decay mechanism that can limit the efficiency of devices operating under high illumination. acs.org In this process, two excitons interact, with one transferring its energy to the other, which is promoted to a higher excited state. Subsequently, this highly excited state rapidly decays back to a lower state non-radiatively, resulting in the "annihilation" of both initial excitons.

Studies on single-crystal α-phase CuPc nanowires using femtosecond pump-probe spectroscopy have shown that the transient decay kinetics are highly dependent on pump fluence. acs.orgresearchgate.net At low intensities, the decay is slower, but it accelerates significantly as the intensity increases, which is a clear signature of EEA. researchgate.net The decay kinetics in these systems can be described by a biexponential function with lifetimes of approximately 22 ps and 204 ps, where the relative amplitudes of these components depend on the initial exciton density. acs.org The analysis confirms that the EEA process in CuPc nanowires is a one-dimensional, diffusion-limited phenomenon, where excitons diffuse along molecular stacks before annihilating. ornl.govacs.org

A dominant photophysical pathway for excitons in CuPc is intersystem crossing (ISC), a spin-forbidden transition from a singlet excited state (S1) to a triplet excited state (T1). In both solution and solid-state thin films, CuPc undergoes ultrafast and highly efficient ISC. rsc.orgrsc.org This process is so rapid, occurring on a sub-picosecond timescale (ca. 500 fs), that the formation of triplet excitons is a primary event following photoexcitation. researchgate.net

The high efficiency of ISC in CuPc means that triplet excitons are often the dominant excited-state species in thin films. researchgate.netrsc.org This is consistent with observations that CuPc exhibits negligible fluorescence but does show phosphorescence (emission from the triplet state). researchgate.netresearchgate.net The propensity for metal-substituted phthalocyanines to exhibit high triplet state formation yields is well-documented. instras.com The presence and properties of these long-lived triplet states are crucial for applications such as photodynamic therapy, where they can interact with molecular oxygen to produce reactive singlet oxygen.

Photoexcited Dynamics and Mixed Electronic States

In the solid state, the photophysical properties of CuPc are profoundly influenced by strong intermolecular interactions. The excited states are not simply those of isolated molecules (Frenkel excitons) but are a hybrid of intramolecular and intermolecular excitations. A Frenkel exciton is an excited state that remains localized on a single molecule, whereas a charge-transfer (CT) exciton involves an electron on one molecule and a hole on an adjacent molecule.

In crystalline CuPc, both α- and β-phases, the lower-energy Frenkel excitons exhibit significant mixing with intermolecular CT states. rsc.orgscispace.com This Frenkel-CT mixing is a direct result of the π-stacking architecture in the solid state and leads to a more complex electronic structure compared to CuPc in solution. rsc.org A key consequence of this hybridization is the significant broadening of the Q-band absorption spectrum in thin films relative to the sharp absorption of the monomer in solution. rsc.orgscispace.com

Combined experimental and theoretical studies have quantified the parameters of this mixing in α-phase CuPc. aip.org The analysis indicates that the two lowest-lying Frenkel exciton states are strongly coupled with a CT exciton state. aip.orgresearchgate.net This mixing of localized intramolecular excitations with intermolecular charge-transfer character is fundamental to understanding processes like charge separation and transport in organic semiconductor devices based on CuPc. rsc.orgaps.org

| Parameter | Value | Description |

|---|---|---|

| Frenkel Exciton Spacing (F2 - F1) | 0.26 eV | Energy difference between the two lowest intramolecular Frenkel exciton states. |

| CT Exciton Position (Relative to F1) | +50 meV | The energy of the charge-transfer exciton state is 50 meV above the lowest Frenkel exciton. |

| Frenkel-CT Coupling Constant | 0.17 eV | The strength of the electronic coupling (mixing) between the Frenkel and CT exciton states. |

Symmetry-Breaking Charge Transfer (SBCT) Phenomena

In the solid state, the photophysical properties of (Phthalocyaninato(2-))copper (CuPc) are heavily influenced by intermolecular interactions within its crystalline structures. vu.nlrsc.org One of the significant phenomena observed, particularly in the α-polymorph of CuPc (α-CuPc), is symmetry-breaking charge transfer (SBCT). vu.nlscispace.com This process represents a competitive decay pathway for photoexcited states and is dependent on the specific molecular arrangement and excitation conditions. scispace.comresearchgate.net

The foundation for SBCT in CuPc thin films lies in the mixing of localized Frenkel excitons and intermolecular charge-transfer (CT) excitons. vu.nlrsc.org While both the common α-CuPc and β-CuPc polymorphs exhibit this Frenkel-CT mixing, its consequences on their photophysical dynamics differ significantly. vu.nl In the case of α-CuPc, photoexcitation leads not only to ultrafast intersystem crossing (ISC) to a triplet state, a characteristic also seen in monomeric CuPc, but also to the formation of an SBCT state. scispace.comresearchgate.net This SBCT mechanism is notably absent in the β-CuPc polymorph. vu.nlrsc.org

The occurrence of SBCT in α-CuPc is also uniquely dependent on the excitation wavelength. scispace.com Studies have shown that when α-CuPc is excited at bluer wavelengths across its Q-band absorption, the decay pathway leading to the SBCT photoproduct becomes prominent. scispace.comresearchgate.net This suggests that the specific molecular packing in the α-phase, which differs from the herringbone arrangement in the β-phase, creates a potential energy landscape where charge can asymmetrically localize between adjacent molecules upon excitation. vu.nlscispace.com This charge separation breaks the inherent symmetry of the coupled molecular system. The different outcomes in the two polymorphs underscore how molecular organization can fundamentally mediate the balance between competing photoexcited decay mechanisms like intersystem crossing and charge transfer in organic semiconductors. vu.nlrsc.org

| Property | α-CuPc | β-CuPc |

| Frenkel-CT Exciton Mixing | Present | Present |

| Intersystem Crossing (ISC) | Observed | Observed |

| Symmetry-Breaking Charge Transfer (SBCT) | Observed | Not Observed |

| Excitation Wavelength Dependence of SBCT | Yes (occurs at bluer wavelengths) | N/A |

Aggregation-Induced Emission (AIE) and Solid-State Luminescence

While monomeric (Phthalocyaninato(2-))copper is typically non-emissive in solution, certain derivatives can exhibit strong luminescence in the aggregated or solid state through a phenomenon known as Aggregation-Induced Emission (AIE). researchgate.net AIE is a photophysical process where molecules that are poor luminophores when individually dissolved become highly emissive upon aggregation. researchgate.net This counterintuitive effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. researchgate.net

Research on a dendritic copper phthalocyanine (B1677752) derivative provides a clear example of AIE in a CuPc-based system. researchgate.net When this compound is dissolved in a polar aprotic solvent, it is non-fluorescent. However, when aggregated in solution or as a solid-state powder, it becomes a strong emitter, displaying significant fluorescence. researchgate.net The observed emission is centered around 480 nm, a notable blue shift from the characteristic Q-band absorption of CuPc, which is typically in the 600-700 nm range. researchgate.netossila.com

The solid-state powder of this dendritic CuPc also demonstrates crystalline-enhanced fluorescence, indicating that the ordered packing in the crystalline state further promotes radiative decay. researchgate.net The transition from a non-emissive molecular state to a highly luminescent aggregated state is a hallmark of AIE and highlights a powerful strategy for developing solid-state lighting and sensing materials from phthalocyanine scaffolds. researchgate.net

| Condition | Fluorescence Signal | Peak Emission Wavelength | Proposed Mechanism |

| Dendritic CuPc in Polar Aprotic Solvent | Not Detected | N/A | Intramolecular rotations lead to non-radiative decay |

| Dendritic CuPc Aggregates (Solution) | Strong | ~480 nm | Restriction of Intramolecular Rotation (RIR) |

| Dendritic CuPc Solid-State Powder | Strong | ~480 nm | Restriction of Intramolecular Rotation (RIR) |

Catalytic and Electrocatalytic Applications of Phthalocyaninato 2 Copper

Electrochemical Carbon Dioxide Reduction (CO2RR) Catalysis

The electrochemical reduction of carbon dioxide (CO2RR) into valuable chemicals and fuels is a promising strategy to mitigate greenhouse gas emissions and create a closed-loop carbon cycle. (Phthalocyaninato(2-))copper has been identified as a noteworthy catalyst in this reaction, demonstrating the ability to convert CO2 into various products.

Mechanism of CO2RR and Selectivity for Multicarbon Products

(Phthalocyaninato(2-))copper is a catalyst known for its ability to reduce CO2 into products like methane (B114726), ethylene (B1197577), and ethanol (B145695). acs.org The selectivity of the reaction towards multicarbon (C2+) products, such as ethylene (C2H4) and ethanol, is of particular interest due to their higher economic value. The formation of these products is a complex process involving multiple electron and proton transfer steps. Research suggests that the central copper atom of the phthalocyanine (B1677752) molecule plays a crucial role in the catalytic cycle.

The process is thought to begin with the adsorption and activation of CO2 on the copper center. The selectivity towards different products is highly dependent on the reaction conditions and the catalyst's electronic and structural properties. For instance, the formation of C2+ products is believed to proceed through the dimerization of carbon monoxide (*CO) intermediates, a key step that requires specific active sites capable of facilitating C-C bond formation. researchgate.net Studies have shown that the Faradaic efficiencies for C2H4 and ethanol can be maximized at specific potentials, while further increasing the overpotential may favor the formation of methane (CH4). acs.org

Catalyst Reconstruction During Electroreduction

Under the reducing conditions of CO2RR, (Phthalocyaninato(2-))copper can undergo significant structural transformations. acs.org In situ spectroscopic studies have revealed that the molecular CuPc can be demetalated, leading to the formation of copper atoms that then agglomerate into copper clusters and nanoparticles. acs.orgacs.org This reconstruction is a critical aspect of the catalysis, as the newly formed copper nanoparticles are often the true active sites for the CO2RR. acs.org

The process begins with the demetalation of CuPc to form Cu atoms, which then gather to form clusters and eventually nanoparticles. researchgate.net This structural evolution is not a simple degradation but a dynamic process that influences the catalytic performance. The organic phthalocyanine framework may also play a role in stabilizing these nanoparticles or modulating their electronic properties.

Role of Nanoparticle Size and Grain Boundaries in Catalytic Performance

The size of the copper nanoparticles derived from the reconstruction of (Phthalocyaninato(2-))copper and the presence of grain boundaries within them are crucial factors that dictate the catalytic selectivity. researchgate.netacs.org A positive correlation has been observed between the size of the copper nanoparticles and the selectivity for multicarbon products. acs.orgresearchgate.net Larger nanoparticles, particularly those in the range of 8–20 nm, tend to be rich in grain boundaries, which are interfaces between crystalline domains. acs.org

These grain boundaries are believed to be highly active sites for C-C coupling, thus promoting the formation of C2+ products. acs.orgresearchgate.net It has been demonstrated that by controlling the experimental parameters, the size of the in situ-derived Cu nanoparticles can be tuned, thereby steering the product selectivity. researchgate.net For instance, catalysts with large nanoparticles rich in grain boundaries have achieved a Faradaic efficiency of up to 70% for C2+ products. acs.orgacs.org Conversely, ultrasmall and reversible copper nanoclusters (≤2 nm) have been shown to be highly selective towards methane. researchgate.net

| Catalyst Feature | Impact on CO2RR Performance | Supporting Evidence |

| Nanoparticle Size | The size of Cu nanoparticles derived from CuPc influences product selectivity. Ultrasmall, reversible nanoclusters (≤2 nm) favor CH4 production, while larger nanoparticles promote C2+ product formation. researchgate.net | A positive correlation exists between nanoparticle size and C2+ product selectivity, with sizes in the 8–20 nm range showing enhanced performance. acs.org |

| Grain Boundaries | A high density of grain boundaries in larger Cu nanoparticles is associated with increased selectivity for multicarbon products. researchgate.net | Catalysts with large, grain-boundary-rich nanoparticles have demonstrated a C2+ Faradaic efficiency of 70%. acs.orgacs.org |

Molecular Engineering for Enhanced CO2RR Selectivity

To further enhance the catalytic performance of (Phthalocyaninato(2-))copper, molecular engineering strategies have been explored. These approaches aim to modify the electronic structure of the catalyst to improve its activity and selectivity. One such strategy involves the introduction of electron-withdrawing or electron-donating groups to the phthalocyanine ligand. nih.govresearchgate.net

Studies have shown that modifying CuPc with electron-withdrawing groups, such as cyano or sulfonate anions, can significantly improve the selectivity for methane. nih.govresearchgate.net These groups reduce the electron density of the catalytic active center, which in turn positively shifts the initial reduction potential. nih.govresearchgate.net Conversely, the introduction of electron-donating groups has been found to decrease the selectivity towards methane. nih.govresearchgate.net This demonstrates that by tuning the electronic properties of the phthalocyanine molecule, the catalytic pathway of CO2RR can be effectively directed.

| Molecular Modification | Effect on CO2RR Selectivity | Rationale |

| Electron-Withdrawing Groups (e.g., cyano, sulfonate) | Markedly improved selectivity for methane. nih.govresearchgate.net | Reduces the electron density of the catalytic active center, leading to a positive shift in the initial reduction potential. nih.govresearchgate.net |

| Electron-Donating Groups (e.g., methoxy, amino) | Significantly reduces the selectivity towards methane. nih.govresearchgate.net | Increases the electron density of the catalytic active center. |

Water Oxidation Electrocatalysis

Water oxidation is the anodic half-reaction in water splitting, a process for producing hydrogen fuel. This reaction is often a significant bottleneck due to its slow kinetics and the high energy input required.

(Phthalocyaninato(2-))copper as a Co-catalyst in Photoelectrochemical Water Splitting

(Phthalocyaninato(2-))copper has shown promise as a co-catalyst in photoelectrochemical (PEC) water splitting, particularly when coupled with a semiconductor photoanode like titanium dioxide (TiO2). frontiersin.orgnih.govnih.govfrontiersin.org In such systems, the semiconductor absorbs light to generate electron-hole pairs, and the holes drive the water oxidation reaction. However, the efficiency of this process can be limited by slow charge transfer at the semiconductor-electrolyte interface.

| System | Enhancement | Mechanism |

| CuPc on TiO2 Nanorod Arrays | 2.4 times higher photocurrent density compared to pure TiO2. frontiersin.orgnih.govfrontiersin.org | CuPc acts as a fast redox mediator, where Cu2+ is oxidized to Cu3+ and Cu4+, which then oxidize water. This facilitates hole transfer and reduces charge recombination. frontiersin.orgnih.govnih.govfrontiersin.org |

Proposed Mechanisms for Water Oxidation

The electrocatalytic oxidation of water by (Phthalocyaninato(2-))copper (CuPc) involves a sophisticated series of steps centered around the copper atom and the phthalocyanine ligand. When utilized as a co-catalyst, for instance with titanium dioxide (TiO₂) nanorod arrays in photoelectrochemical (PEC) water splitting, CuPc plays a crucial role as a rapid redox mediator. sciengine.comnih.gov This function is key to lowering the activation energy of water oxidation and promoting the efficient separation of charges. sciengine.comnih.gov

The proposed mechanism commences with the generation of electron-hole pairs in the semiconductor material (e.g., TiO₂) under illumination. sciengine.com The holes are then transferred to the CuPc, initiating the oxidation of the central copper ion. This process involves the sequential oxidation of Cu(II) to higher oxidation states, namely Cu(III) and subsequently Cu(IV). sciengine.comnih.gov These higher-valent copper species are the active sites for the oxidation of water.

A critical step in the catalytic cycle is the nucleophilic attack of a water molecule or a hydroxide (B78521) ion (OH⁻) on the high-valent oxo-copper species, such as O=Cu(IV)-Pc. sciengine.com This event, consistent with the water nucleophilic attack (WNA) mechanism, leads to the formation of an O-O bond. sciengine.com A key intermediate in this process is a peroxide bridge structure, HOO-Cu(II)-Pc, which can be further oxidized in a proton-coupled electron transfer (PCET) step to form ⁻OO=Cu(IV)-Pc. sciengine.com Finally, this species releases molecular oxygen, and the copper phthalocyanine catalyst is regenerated back to its initial Cu(II) state, completing the catalytic cycle. sciengine.com

Aerobic Oxidation Reactions

(Phthalocyaninato(2-))copper also demonstrates significant catalytic activity in the aerobic oxidation of various organic substrates, most notably alcohols. These reactions are of great interest due to the use of environmentally benign molecular oxygen as the terminal oxidant.

Catalytic Oxidation of Alcohols

(Phthalocyaninato(2-))copper, particularly in nanoparticle form, has been effectively employed as a catalyst for the selective oxidation of alcohols to their corresponding aldehydes or ketones. One notable system utilizes tetra-n-butylammonium peroxomonosulfate as the oxidant in an aqueous medium. This method achieves high yields and selectivity without the need for organic co-solvents or co-catalysts.

Below is a table summarizing the catalytic performance of copper(II) phthalocyanine nanoparticles in the oxidation of various alcohols.

| Alcohol | Product | Reaction Time (min) | Conversion (%) | Selectivity (%) |

| Benzyl alcohol | Benzaldehyde | 60 | 98 | >99 |